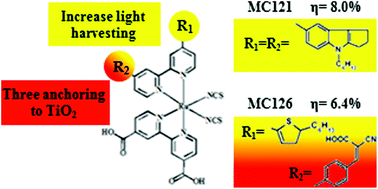Novel heteroleptic Ru(ii) complexes: synthesis, characterization and application in dye-sensitized solar cells†
Dalton Transactions Pub Date: 2015-02-05 DOI: 10.1039/C4DT03633F
Abstract
Six new heteroleptic Ru(II) complexes (MC118, MC120–123 and MC126), of general formula Ru(L1)(L2)(NCS)2, where L1 and L2 are respectively dicarboxylated and π-conjugated functionalized (dissymmetric) bipyridine ligands, were designed, synthesized and applied as sensitizers in dye-sensitized solar cells. These complexes were characterized both experimentally and theoretically, showing promising optical properties, with higher extinction coefficients compared to the prototypical N719 dye. When employed in working devices, in combination with a liquid I−/I3− redox electrolyte, the investigated sensitizers have shown power conversion efficiencies between 6.0 and 8.0%, comparable with the reference N719 dye tested under similar fabrication and evaluation conditions.

Recommended Literature
- [1] Build-up of double carbohelicenes using nitroarenes: dual role of the nitro functionality as an activating and leaving group†
- [2] Back matter
- [3] Cell adhesion through clustered ligand on fluid supported lipid bilayers†
- [4] Boosting photocatalytic performance for selective oxidation of biomass-derived pentoses and hexoses to lactic acid using hierarchically porous Cu/Cu2O/CuO@CA†
- [5] Book reviews
- [6] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [7] Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†
- [8] Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†
- [9] Broadband white-light emission from supramolecular piperazinium-based lead halide perovskites linked by hydrogen bonds†
- [10] Can We Observe Nonperturbative Vacuum Shifts in Cavity QED?

Journal Name:Dalton Transactions
research_products
-
CAS no.: 10421-76-8









